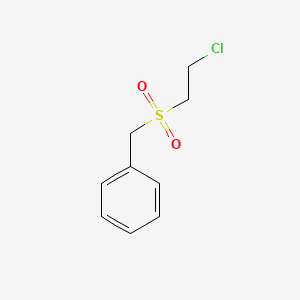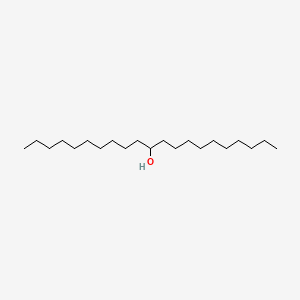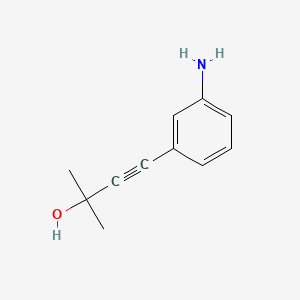
4-(3-Aminophényl)-2-méthyl-3-butyn-2-ol
Vue d'ensemble
Description
4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Caractérisation Spectroscopique
La structure moléculaire du composé a été étudiée à l'aide de la théorie de la fonctionnelle de la densité (DFT), ce qui corrobore l'analyse expérimentale de ses modes de vibration. Cette caractérisation spectroscopique est cruciale pour comprendre les propriétés physiques et chimiques du composé .
Études Diélectriques
Les propriétés diélectriques telles que la constante diélectrique aux fréquences micro-ondes et optiques, le temps de relaxation et la constante diélectrique statique ont été déterminées pour ce composé. Ces études sont importantes pour les applications en science des matériaux, en particulier dans le développement de nouveaux matériaux diélectriques .
Activités Biologiques
Des études de docking moléculaire suggèrent que le « 4-(3-Aminophényl)-2-méthyl-3-butyn-2-ol » interagit avec les inhibiteurs de l'endonucléase de l'influenza. Cela indique des applications potentielles dans le développement de médicaments antiviraux, où le composé pourrait être utilisé pour perturber le cycle de vie des virus de l'influenza .
Applications de Capteurs
Les acides boroniques, qui incluent des composés comme le « this compound », sont utilisés dans les applications de détection en raison de leurs interactions avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Ces applications peuvent aller des dosages homogènes à la détection hétérogène, y compris à l'interface de matériaux de détection ou à l'intérieur de l'échantillon en vrac .
Manipulation et Modification des Protéines
L'interaction des acides boroniques avec les protéines permet leur utilisation dans le marquage biologique, la manipulation et la modification des protéines. Ceci est particulièrement utile dans la recherche biochimique et le développement thérapeutique, où des modifications précises des protéines sont nécessaires .
Développement de Thérapeutiques
L'interaction clé des acides boroniques avec les diols permet également leur utilisation dans le développement de thérapeutiques. Cela comprend la libération contrôlée d'insuline, qui est un aspect essentiel de la gestion du diabète. Les propriétés du composé pourraient être exploitées pour créer des systèmes d'administration d'insuline plus efficaces et réactifs .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(3-aminophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPSETABKZMTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071954 | |
| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69088-96-6 | |
| Record name | 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69088-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069088966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
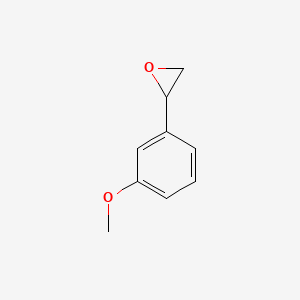


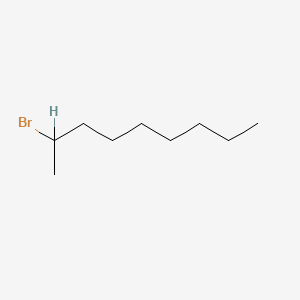

![1H-Benz[g]indole](/img/structure/B1329717.png)
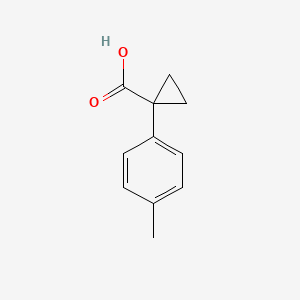
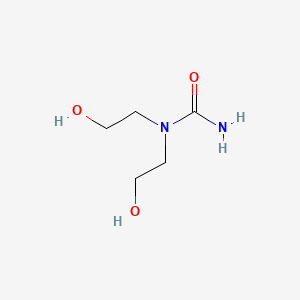
![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)

![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)
